1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2 It is a chlorinated derivative of hydroxyphenylpropanone, characterized by the presence of both chloro and hydroxy functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(4-hydroxyphenyl)propan-2-one. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction environment. These interactions influence its biological activity and effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)propan-2-one: Lacks the chloro groups, making it less reactive in certain substitution reactions.
1-(3-Chloro-2-hydroxyphenyl)propan-2-one: Similar structure but with different chloro group positioning, affecting its reactivity and applications.
1-(4-Chloro-2-methoxyphenyl)propan-2-one:
Uniqueness
1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one is unique due to the presence of both chloro and hydroxy groups on the aromatic ring, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C9H8Cl2O2 |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-4,9,13H,1H3 |
InChI Key |
VYJLRGUKONWFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)O)Cl |
Origin of Product |
United States |
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